17-Methoxycarbonyl Loteprednol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

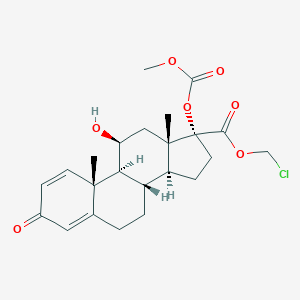

17-Methoxycarbonyl Loteprednol is a synthetic corticosteroid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methoxycarbonyl Loteprednol involves multiple stepsKey steps include the chloromethylation of the steroid nucleus and the esterification of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound and to comply with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

17-Methoxycarbonyl Loteprednol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups .

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Name: 1-Hydroxy-17-[(Methoxycarbonyl)oxy]-3-oxo-androsta-1,4-diene-17-carboxylic Acid Chloromethyl Ester

- CAS Number: 265651-89-6

- Molecular Structure: The compound features a methoxycarbonyl group that enhances its stability and solubility, making it suitable for various formulations.

Quality Control in Pharmaceutical Production

17-Methoxycarbonyl Loteprednol is utilized as a working standard in the quality control processes of loteprednol formulations. It helps in impurity profiling according to the International Conference on Harmonisation (ICH) guidelines and FDA regulations. This ensures that the levels of impurities are within acceptable limits during the production of loteprednol and its derivatives .

Regulatory Compliance

The compound plays a crucial role in the Abbreviated New Drug Application (ANDA) filing process with the FDA. It serves as a reference standard for validating the quality and efficacy of generic formulations of loteprednol, thereby facilitating market entry while ensuring compliance with safety standards .

Therapeutic Efficacy Studies

Research has demonstrated that loteprednol etabonate, from which this compound is derived, is effective in treating various ocular inflammatory conditions. For instance:

- Postoperative Inflammation: A study involving 203 patients showed that loteprednol etabonate significantly reduced anterior chamber inflammation after cataract surgery compared to placebo (55% vs. 28% resolution) .

- Pain Management: In postoperative settings, the resolution of pain was reported in 84% of patients treated with loteprednol etabonate versus 56% in the placebo group .

Data Tables

| Study | Condition | Treatment | Resolution Rate (%) | Control Group |

|---|---|---|---|---|

| Comstock et al., 2012 | Postoperative Inflammation | Loteprednol Etabonate 0.5% | 55% | Placebo (28%) |

| Stewart et al., 2012 | Postoperative Inflammation | Loteprednol Etabonate 0.5% | 64% | Placebo (29%) |

| Holzer et al., 2014 | Inflammation Post-Cataract Surgery | Loteprednol Etabonate vs. Ketorolac | No significant difference | N/A |

Case Study: Efficacy in Allergic Conjunctivitis

A randomized controlled trial demonstrated that patients receiving loteprednol etabonate showed significant improvement in symptoms of allergic conjunctivitis compared to those receiving standard treatments. The study highlighted its rapid onset of action and minimal side effects, particularly concerning intraocular pressure (IOP) elevation .

Case Study: Safety Profile

In a review of multiple studies on loteprednol formulations, it was found that no significant increase in IOP was observed across various applications, making it a safer alternative compared to traditional corticosteroids like dexamethasone .

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms .

Comparación Con Compuestos Similares

Similar Compounds

Loteprednol Etabonate: A closely related compound with similar anti-inflammatory properties.

Prednisolone: Another corticosteroid used for its anti-inflammatory effects.

Dexamethasone: A potent corticosteroid with a broader range of applications.

Uniqueness

17-Methoxycarbonyl Loteprednol is unique due to its targeted action and reduced side effects compared to other corticosteroids. Its design allows for effective treatment with minimal systemic absorption, making it particularly suitable for ophthalmic use .

Actividad Biológica

17-Methoxycarbonyl Loteprednol, a derivative of loteprednol etabonate, is a synthetic corticosteroid designed for the treatment of ocular inflammation and dry eye disease (DED). This compound is notable for its rapid metabolism to inactive metabolites, which minimizes potential side effects commonly associated with corticosteroids, such as elevated intraocular pressure (IOP) and other systemic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative advantages over other corticosteroids.

This compound features a unique structure that enhances its lipophilicity and penetration through biological membranes. The key modifications include:

- 17α-chloromethyl ester : This group enhances binding affinity to glucocorticoid receptors (GRs).

- Rapid deesterification : After exerting its therapeutic effects, it is quickly converted to an inactive carboxylic acid metabolite.

The mechanism of action involves the modulation of inflammatory pathways through GR activation, which leads to the inhibition of pro-inflammatory cytokines and mediators. This results in decreased inflammation and improved symptoms in conditions such as DED and postoperative inflammation following cataract surgery .

Postoperative Inflammation

Clinical trials have demonstrated the efficacy of loteprednol etabonate in treating postoperative inflammation. A notable study randomized patients post-cataract surgery to receive either loteprednol etabonate or a placebo. The results indicated:

- Resolution of anterior chamber inflammation : 55% in the treatment group versus 28% in the placebo group (27% difference) after 14 days .

- Improvement in pain and discomfort : The treatment group showed significantly higher resolution rates for pain (84% vs. 56%) and discomfort (79% vs. 42%) compared to placebo .

Dry Eye Disease

Loteprednol etabonate has also been evaluated for its use in DED. A formulation utilizing mucus-penetrating particle (MPP) technology has shown:

- Increased drug availability : A study reported a 3.6-fold increase in maximum drug concentration at the cornea compared to traditional formulations .

- Symptom relief : Patients experienced significant improvements in signs and symptoms associated with DED flares when treated with loteprednol etabonate .

Comparative Analysis with Other Corticosteroids

A comparative study evaluated the therapeutic index of loteprednol etabonate against other corticosteroids, including dexamethasone:

- Binding Affinity : Loteprednol had a binding affinity 4.3 times greater than that of dexamethasone.

- Lipophilicity : Its lipophilicity was reported to be ten times greater than dexamethasone, enhancing its effectiveness due to better tissue penetration .

Case Studies

-

Case Study on DED Management :

- A patient with severe DED was treated with loteprednol etabonate 0.25% for two weeks during an exacerbation.

- Results showed significant reduction in ocular surface inflammation and symptom relief without notable increases in IOP.

-

Post-Surgical Inflammation :

- In a cohort of patients undergoing cataract surgery, those treated with loteprednol etabonate exhibited quicker recovery from inflammation compared to those receiving standard care.

Propiedades

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXERAGCQPJPJOT-NGVSTBRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.